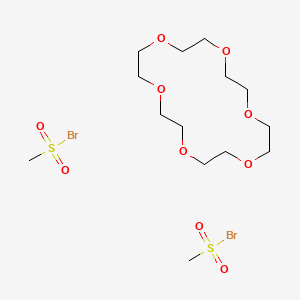
1,4,7,10,13,16-Hexaoxacyclooctadecane;methanesulfonyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .
Methanesulfonyl bromide, on the other hand, is an organosulfur compound with the formula CH3SO2Br. It is a colorless liquid used as a reagent in organic synthesis, particularly for introducing the methanesulfonyl group into molecules .
Vorbereitungsmethoden
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is typically synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol derivatives and potassium hydroxide (KOH) as a base . The reaction can be represented as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Methanesulfonyl Bromide: Methanesulfonyl bromide is prepared by the reaction of methanesulfonyl chloride with hydrogen bromide (HBr). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Analyse Chemischer Reaktionen
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane primarily undergoes complexation reactions with metal cations. It forms stable complexes with cations such as potassium (K+), sodium (Na+), and calcium (Ca2+). The complexation is driven by the electrostatic interactions between the cation and the oxygen atoms in the crown ether ring .
Methanesulfonyl Bromide: Methanesulfonyl bromide undergoes various reactions, including nucleophilic substitution and elimination reactions. Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are methanesulfonamides, methanesulfonates, and methanesulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely used in scientific research due to its ability to form stable complexes with metal cations. It is used in:
Chemistry: As a phase-transfer catalyst and in the separation of metal ions.
Biology: In the study of ion transport and membrane permeability.
Medicine: As a potential drug delivery agent for targeting specific cells or tissues.
Industry: In the extraction and purification of metals.
Methanesulfonyl Bromide: It is also used in the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
1,4,7,10,13,16-Hexaoxacyclooctadecane: The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, forming a stable complex. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .
Methanesulfonyl Bromide: Methanesulfonyl bromide acts as an electrophile in nucleophilic substitution reactions. The methanesulfonyl group is introduced into the molecule through the attack of a nucleophile on the sulfur atom, displacing the bromide ion. This mechanism is commonly used in the synthesis of sulfonamides and sulfonates .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is unique among crown ethers due to its high affinity for potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the crown ether ring, providing additional stability and selectivity for certain cations.
Triglyme: A linear polyether with similar complexation properties but different structural characteristics.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in place of some oxygen atoms, altering its complexation properties.
Methanesulfonyl Bromide: Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. These compounds also act as electrophiles in nucleophilic substitution reactions and are used in the synthesis of sulfonamides and sulfonates .
Eigenschaften
CAS-Nummer |
74261-12-4 |
|---|---|
Molekularformel |
C14H30Br2O10S2 |
Molekulargewicht |
582.3 g/mol |
IUPAC-Name |
1,4,7,10,13,16-hexaoxacyclooctadecane;methanesulfonyl bromide |
InChI |
InChI=1S/C12H24O6.2CH3BrO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-5(2,3)4/h1-12H2;2*1H3 |
InChI-Schlüssel |
NNMIIKQBCIMTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)Br.CS(=O)(=O)Br.C1COCCOCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


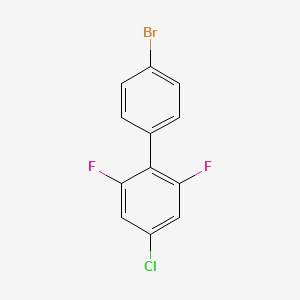
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
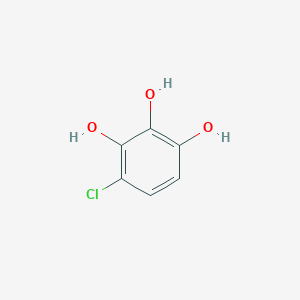
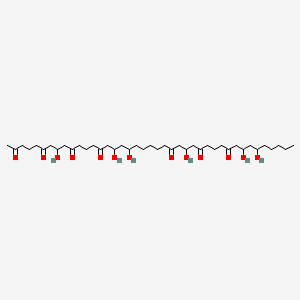
silane](/img/structure/B14454401.png)
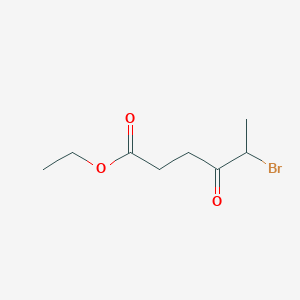
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)


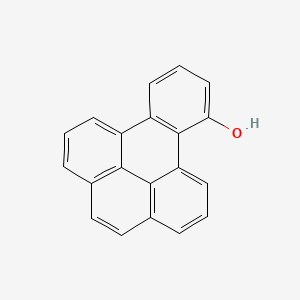
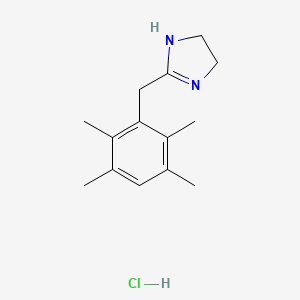
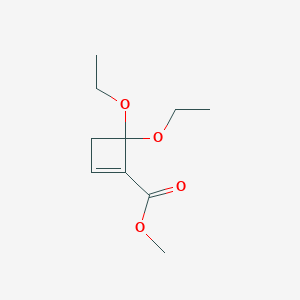

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
